Product packaging for Ammonium 3-mercaptopropionate(Cat. No.:CAS No. 57862-95-0)

Ammonium 3-mercaptopropionate

Cat. No.: B13761476
CAS No.: 57862-95-0
M. Wt: 123.18 g/mol
InChI Key: HCTNQQPHPIGLQV-UHFFFAOYSA-N
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Description

Significance of Thiol-Containing Compounds in Contemporary Chemical Science

Thiol-containing compounds, or mercaptans, are organosulfur molecules characterized by the presence of a sulfhydryl (-SH) group. zkhtchem.com This functional group imparts unique reactivity that makes these compounds indispensable in numerous areas of chemical science. zkhtchem.comgoogle.com The sulfur atom in the thiol group is a "soft" nucleophile, exhibiting a strong affinity for soft metals, which is a principle exploited in the formation of self-assembled monolayers on gold surfaces and in the stabilization of nanoparticles. acs.org

Furthermore, the thiol group can readily undergo oxidation to form disulfide bonds (-S-S-), a reversible reaction crucial in various biological processes and in the development of self-healing polymers and drug delivery systems. chim.it Thiols are also key participants in "click chemistry," particularly in thiol-ene and thiol-yne reactions, which are prized for their high efficiency, selectivity, and mild reaction conditions, making them ideal for the synthesis of complex macromolecules and functional materials. buyersguidechem.com

Overview of 3-Mercaptopropionate (B1240610) Derivatives in Academic Inquiry

Within the diverse family of thiols, derivatives of 3-mercaptopropionic acid have been the subject of extensive academic inquiry. These derivatives, which typically involve esterification of the carboxylic acid group, are widely used as crosslinking agents, chain transfer agents in polymerization, and as surface ligands for nanoparticles. zkhtchem.comknowde.com For instance, polyol esters of 3-mercaptopropionic acid, such as pentaerythritol (B129877) tetrakis(3-mercaptopropionate) (PETMP), are common components in the formulation of UV-curable coatings, adhesives, and dental resins due to their ability to form robust polymer networks through thiol-ene reactions. zkhtchem.combuyersguidechem.com

In the realm of materials science, methyl 3-mercaptopropionate and other alkyl esters are utilized to modify polymer properties and to synthesize functional polymers for various applications. mdpi.com The reactivity of the thiol group in these derivatives allows for post-polymerization modification, enabling the introduction of specific functionalities onto a polymer backbone.

Scope and Research Trajectories Pertaining to Ammonium (B1175870) 3-Mercaptopropionate

Ammonium 3-mercaptopropionate, as the salt of 3-mercaptopropionic acid and ammonia (B1221849), presents a unique combination of a free thiol group and an ammonium carboxylate salt. This structure suggests several research trajectories. Primarily, it is investigated as a key intermediate in the synthesis of other functional molecules. For example, a continuous flow process has been described for the synthesis of this compound from methyl 3-mercaptopropionate and aqueous ammonia, highlighting its role as a precursor.

While detailed research applications specifically citing the ammonium salt are not as widespread as for its ester derivatives, its bifunctional nature makes it a strong candidate for several applications. The presence of the thiol group allows for its use as a capping agent for the synthesis of metal nanoparticles in aqueous media, similar to its sodium salt counterpart which is used to stabilize gold nanoparticles. acs.org The ammonium carboxylate group enhances water solubility, making it a potentially valuable ligand for creating stable nanoparticle dispersions in aqueous environments for biological and catalytic applications.

Future research may focus on leveraging the dual functionality of this compound in one-pot syntheses of complex heterocycles or as a monomer in interfacial polymerization. Its ability to act as both a nucleophile (via the thiol) and to potentially interact through its ionic end opens avenues for the design of novel functional polymers and materials.

Physicochemical Properties of this compound

PropertyValue
Chemical Formula C₃H₉NO₂S
Molecular Weight 123.174 g/mol
CAS Number 70776-74-8
Boiling Point 217.4 °C at 760 mmHg
Flash Point 100.7 °C
Vapor Pressure 0.0509 mmHg at 25°C
LogP 0.71480
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 3

Table created based on data from chemical supplier databases. acs.orgmdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H9NO2S B13761476 Ammonium 3-mercaptopropionate CAS No. 57862-95-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

57862-95-0

Molecular Formula

C3H9NO2S

Molecular Weight

123.18 g/mol

IUPAC Name

azanium;3-sulfanylpropanoate

InChI

InChI=1S/C3H6O2S.H3N/c4-3(5)1-2-6;/h6H,1-2H2,(H,4,5);1H3

InChI Key

HCTNQQPHPIGLQV-UHFFFAOYSA-N

Canonical SMILES

C(CS)C(=O)[O-].[NH4+]

Origin of Product

United States

Fundamental Investigations in Polymer Science and Macromolecular Engineering Utilizing Mercaptopropionate Architectures

Role of Mercaptopropionate Esters as Chain-Transfer Agents in Polymerization

Control of Molecular Weight and Distribution in Emulsion Polymerization

In the realm of emulsion polymerization, 3-mercaptopropionate (B1240610) esters have been identified as effective chain-transfer agents for acrylic monomers. google.com Their use allows for the synthesis of acrylic polymers with not only reduced molecular weights but also narrower molecular weight distributions, a desirable trait for achieving uniform material properties. google.comgoogleapis.com The control over molecular weight is critical for tailoring the physical characteristics of the final polymers for specific uses.

Research has demonstrated that employing butyl 3-mercaptopropionate as a chain-transfer agent in the emulsion polymerization of monomers like ethyl acrylate (B77674) and methyl methacrylate leads to excellent control over molecular weight. google.comgoogle.com This control is evident in the reduced heterogeneity index (HI) of the resulting polymers, which indicates a narrower distribution of polymer chain lengths. google.com For instance, the polymerization of an ethyl acrylate/methyl methacrylate/methacrylic acid terpolymer with butyl 3-mercaptopropionate resulted in a polymer with an HI of 1.48, showcasing significant control over the molecular weight distribution. google.com Furthermore, this control is consistently achieved regardless of the specific emulsifiers or initiators used in the polymerization process. google.com

Table 1: Effect of Butyl 3-Mercaptopropionate on Molecular Weight in Emulsion Polymerization


Data derived from experiments on the emulsion polymerization of an ethyl acrylate, methyl methacrylate, and methacrylic acid terpolymer, demonstrating the effect of a chain-transfer agent on the weight average molecular weight (Mw) and heterogeneity index (HI). researchgate.net
Run IDChain-Transfer AgentWeight Average Molecular Weight (Mw)Heterogeneity Index (HI)
Control RunNoneHigher ValueBroader Distribution
Invention Run 37Butyl 3-mercaptopropionateLower Value1.48
Invention Run 31Butyl 3-mercaptopropionateLower Value1.51

Application in Polyurethane Synthesis

Polyurethanes are a versatile class of polymers formed through the reaction of isocyanates with polyols. researchgate.net In polyurethane synthesis, mercaptopropionates can be incorporated to modify the polymer structure and properties. For instance, an isocyanate-terminated polyurethane prepolymer can be synthesized using components like toluene diisocyanate (TDI). hgxx.org The inclusion of quaternary ammonium (B1175870) salts functionalized with hydroxyl groups allows for their participation in the polyurethane reaction. hgxx.orgosti.gov While not a traditional chain-transfer application, the reactive thiol group of a mercaptopropionate can react with isocyanate groups, potentially acting as a chain terminator or a branching agent, depending on the stoichiometry and reaction conditions. This allows for fine-tuning of the final polymer's characteristics for specific biomedical or coating applications. hgxx.orgmdpi.com

Stability and Performance of Methyl 3-Mercaptopropionate as a Chain Transfer Agent

Methyl 3-mercaptopropionate is a specific ester used as a chain-transfer agent. Its performance is linked to its chemical properties, such as its boiling point of 54-55 °C at 14 mmHg and its density of 1.085 g/mL at 25 °C. sigmaaldrich.com The stability of a chain-transfer agent is critical for its effectiveness during polymerization. mdpi.com While detailed stability data under specific polymerization conditions can vary, the compound's utility in controlling polymerizations indicates sufficient stability to perform its function. sigmaaldrich.commdpi.com The effectiveness of thiol-based chain transfer agents is a well-established principle in polymer chemistry, allowing for the synthesis of polymers with controlled molecular weights and narrower polydispersity. mdpi.com

Cross-Linking Mechanisms in Advanced Polymeric Systems

Cross-linking transforms linear or branched polymers into a three-dimensional network, significantly enhancing their mechanical, thermal, and chemical properties. rsc.org Mercaptopropionate-based compounds, particularly those with multiple thiol groups, are highly effective cross-linkers. pubcompare.ai

Development of Cross-Linked Networks in Coatings, Adhesives, and Sealants

The formation of cross-linked networks is fundamental to the performance of many coatings, adhesives, and sealants. google.com These materials require durability, adhesion, and resistance to environmental factors. mdpi.com Thiol-based cross-linking, often through thiol-ene reactions where thiols add across a double bond, is a common method to achieve these properties. royal-chem.com Mercaptopropionate esters are utilized in these formulations to create robust networks. For example, Isooctyl 3-mercaptopropionate is a component used in the manufacturing of these materials, where it contributes to the polymer backbone and subsequent cross-linking. The hydroxyl groups formed during certain thiol-epoxy reactions can also promote adhesion to various surfaces, which is a critical feature for adhesives and coatings. acs.org

Multifunctional Thiol Cross-Linkers in Thermoset Formulations (e.g., Pentaerythritol (B129877) Tetrakis(3-mercaptopropionate))

Multifunctional thiols are compounds containing two or more thiol groups, making them potent cross-linking agents. pubcompare.ai Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP) is a prime example, featuring four thiol groups per molecule. royal-chem.comwikipedia.org This tetrafunctionality allows it to react with multifunctional alkenes or epoxides to form highly cross-linked thermoset networks. wikipedia.orgkowachemical.com

PETMP is widely used in formulations for UV-curable coatings, inks, adhesives, and sealants. royal-chem.comchemicalbook.com The cross-linking process, often a thiol-ene click reaction, is efficient and can be initiated by UV light, leading to rapid curing. wikipedia.orgchemicalbook.com The resulting networks exhibit excellent properties, including strong adhesion, enhanced flexibility, impact resistance, and good chemical and solvent resistance. royal-chem.com The incorporation of such thiol cross-linkers has a significant influence on the properties of the final thermoset, including thermal stability and mechanical features. mdpi.comnih.gov Increasing the concentration of the thiol cross-linker generally leads to a higher cross-linking density, resulting in more compact and robust polymer networks. mdpi.com

Table 2: Key Performance Characteristics of PETMP in Formulations


Summary of performance benefits when using Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP) as a cross-linker in thermoset formulations. mdpi.com
Performance AttributeDescription
Curing SpeedEnables fast UV curing via thiol-ene chemistry, allowing for good through-cure even at low UV doses.
Mechanical PropertiesReduces internal stress and warpage due to low polymerization shrinkage. Improves flexibility and impact resistance.
AdhesionPromotes strong adhesion to a variety of substrates including metals, plastics, and wood.
ResistanceCreates cured networks with excellent chemical and solvent resistance.

Thiol-Ene "Click" Chemistry in Polymer Synthesis

Thiol-ene "click" chemistry has emerged as a highly efficient and versatile tool in polymer and materials synthesis. This reaction, which involves the addition of a thiol to a carbon-carbon double bond (ene), can be initiated either by radicals or by a base/nucleophile. The radical-mediated pathway is particularly common and can be triggered by thermal initiators or, more frequently, by UV irradiation in the presence of a photoinitiator. rsc.orgscinito.airsc.org This method is characterized by high yields, rapid reaction rates, insensitivity to oxygen in many cases, and compatibility with a wide range of functional groups, making it a prime example of a "click" reaction. rsc.orgresearchgate.netsemanticscholar.org

Photoinitiated thiol-ene reactions provide a straightforward, one-step method for synthesizing highly functional polyols and other polymers. westmont.edu This technique is particularly valuable for creating complex polymer architectures under mild conditions. By reacting multifunctional thiols, such as trimethylolpropane (B17298) tris(3-mercaptopropionate) or pentaerythritol tetrakis(3-mercaptopropionate), with compounds containing "ene" functional groups and hydroxyl groups (like allyl alcohol or glycerol-1-allyl ether), it is possible to produce polyols with a high density of hydroxyl groups. westmont.edu These reactions are typically carried out under UV irradiation with a photoinitiator and can achieve quantitative yields in a matter of hours. westmont.edu

The versatility of this approach allows for the synthesis of a wide array of polymers with tailored properties. For instance, biobased polyols can be functionalized using mercaptopropionic acid via UV-mediated thiol-ene reactions, which can then be used to create waterborne polyurethanes. omniscient.sg This strategy is beneficial for increasing the use of renewable resources and reducing volatile organic compound emissions. omniscient.sg The thiol-ene photopolymerization technique has been successfully employed to create hydrogels for encapsulating proteins while maintaining their bioactivity, demonstrating the reaction's biocompatibility. nih.gov

A study on the synthesis of highly functional polyols via photochemical thiol-ene reactions demonstrated the efficiency of this method. The following table summarizes the reactants used and the functionality of the resulting polyols.

Thiol ReactantEne ReactantResulting Polyol Functionality (OH groups/molecule)
Trimethylolpropane tris(3-mercaptopropionate)Allyl alcohol3
Trimethylolpropane tris(3-mercaptopropionate)Glycerol-1-allyl ether6
Pentaerythritol tetrakis(3-mercaptopropionate)Allyl alcohol4
Pentaerythritol tetrakis(3-mercaptopropionate)Glycerol-1-allyl ether8
Dipentaerythritol hexakis(3-mercaptopropionate)Glycerol-1-allyl ether12

This table is based on data from a study on one-step synthesis of highly functional polyols by photochemical thiol-ene "click" chemistry. westmont.edu

The thiol-ene reaction is a powerful tool for surface modification and functionalization due to its efficiency and the ability to be spatially controlled, particularly when photoinitiated. nih.govnih.gov This chemistry allows for the covalent attachment of various molecules to surfaces, tailoring their properties for specific applications such as microfluidics, biomaterials, and sensors. mdpi.comrsc.org

One common strategy involves creating a surface rich in either thiol or ene groups, which can then be reacted with a corresponding functional molecule. For example, surfaces can be prepared with an excess of ene groups (e.g., acrylates), which are then available to react with multifunctional thiols. nih.gov This process can be used to create wrinkled elastomer surfaces with a high density of thiol groups, which can be further functionalized through subsequent thiol-ene or thiol-Michael reactions. nih.gov The ability to use light to trigger the reaction allows for photopatterning, where specific areas of a surface can be selectively functionalized. nih.govrsc.org

This technique has been applied to a variety of substrates, including:

Cellulose Membranes: A combination of silanization to introduce vinyl groups, followed by a radical-mediated thiol-ene reaction, allows for the attachment of various functional groups (fluoroalkyl, thiol, amino) to the membrane surface. acs.org

Glass and Silicon: Silanization with molecules like (3-Mercaptopropyl)trimethoxysilane (B106455) introduces thiol groups onto glass surfaces, which can then be used to anchor polymers via thiol-ene chemistry, improving adhesion. mdpi.com

Gold Nanoparticles: Off-stoichiometry thiol-ene (OSTE) polymer surfaces can be functionalized with novel linkers that facilitate the binding of gold nanoparticles. mdpi.com

Carbon Black: Surface modification of carbon black particles with sodium 3-mercapto-1-propanesulfonate via a thiol-ene click reaction improves their dispersibility in water, which is useful for applications like inkjet printing ink. bohrium.com

The success of these modifications is often confirmed using surface analysis techniques such as X-ray photoelectron spectroscopy (XPS) and contact angle measurements, which can verify the chemical changes and the resulting hydrophobicity or hydrophilicity of the surface. nih.govacs.org

Polythioesters (PTEs) as Biopolymers: Synthesis and Structural Characterization

Polythioesters (PTEs) are a class of polymers that contain thioester linkages in their backbone. acs.orgacs.org They have been synthesized microbially and are considered a novel type of biopolymer. nih.govresearchgate.net The first bacterial synthesis of a sulfur-containing polymer with thioester linkages was reported in Ralstonia eutropha, which produced a copolymer of 3-hydroxybutyrate and 3-mercaptopropionate, poly(3HB-co-3MP). microbiologyresearch.org The synthesis of PTE homopolymers, such as poly(3-mercaptopropionate) or poly(3MP), was later achieved using engineered Escherichia coli strains. acs.orgnih.gov

These biopolymers can be produced through fermentation processes where precursor substrates like 3-mercaptopropionate are fed to the microorganisms. nih.gov The incorporation of 3-mercaptoalkanoates into the polymer chain is catalyzed by polyhydroxyalkanoate (PHA) synthase, which exhibits a broad substrate specificity, allowing it to polymerize both hydroxyalkanoyl and mercaptoalkanoyl CoA thioesters. acs.org The chemical structure of these polymers is confirmed through various analytical techniques, including gas chromatography/mass spectrometry (GC/MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. microbiologyresearch.orgnih.gov

Poly(3-mercaptopropionate), or poly(3MP), is a homopolymer that can be synthesized by recombinant E. coli strains. nih.gov These engineered bacteria are equipped with a metabolic pathway that can convert 3-mercaptopropionate into its CoA thioester, which is then polymerized by a PHA synthase. nih.gov

A significant and unexpected characteristic of microbially produced poly(3MP) is its resistance to biodegradation. acs.orgacs.orgnih.gov Extensive studies were conducted to isolate microorganisms capable of degrading poly(3MP) from a wide variety of environmental samples, including soil, compost, and activated sludge. acs.orgnih.gov Despite these efforts, no bacteria or fungi could be found that were capable of hydrolyzing the poly(3MP) homopolymer. acs.orgacs.org The material was exposed to these microbial communities for over six months without any signs of degradation. nih.gov

This persistence is attributed to the thioester linkages in the polymer backbone, which are not susceptible to hydrolysis by common enzymes like PHA depolymerases, lipases, esterases, or proteases that typically degrade other biopolymers. acs.org This contrasts with copolymers like poly(3-hydroxybutyrate-co-3-mercaptopropionate), which do show some biodegradability. researchgate.net The non-biodegradable nature of poly(3MP) makes it a unique biopolymer that could be suitable for special technical applications where durability is required. acs.org

The following table summarizes the findings of a study on the biodegradability of poly(3MP).

Environmental Sample SourceNumber of Samples ScreenedObservation
Various (soil, compost, sludge, etc.)74No bacteria or fungi isolated that could hydrolyze poly(3MP).
Microcosms (soil, compost, activated sludge)N/ANo degradation of poly(3MP) observed after more than six months of exposure.

This table is based on data from a study on the non-biodegradability of poly(3-mercaptopropionate). acs.orgnih.gov

Branching Phenomena in Free Radical Polymerization with Chain Transfer Monomers

In free radical polymerization, a chain transfer reaction is a process that can halt the growth of one polymer chain and initiate the growth of another. wikipedia.orglibretexts.org This reaction reduces the average molecular weight of the resulting polymer. wikipedia.org When a chain transfer agent is a monomer itself (a chain transfer monomer), it contains both a polymerizable group (like a vinyl group) and a group capable of chain transfer (like a thiol). This duality allows for the creation of branched polymer architectures. researchgate.net

Mercaptopropionate esters, such as butyl 3-mercaptopropionate and iso-octyl-3-mercaptopropionate, are known to be effective chain-transfer agents in emulsion polymerization of acrylic and styrenic monomers. google.comepa.gov Their use can lead to polymers with lower molecular weights and narrower molecular weight distributions. google.com When a monomer containing a mercaptan group is used, it can act as a chain transfer monomer to produce branched polymers. researchgate.net For example, the homopolymerization of 4-vinyl benzyl thiol, a chain transfer monomer, has been studied to create branched polymers. A mathematical model suggests that a highly branched polymer is formed when the chain transfer constant is close to unity. If the constant is much larger or smaller, a more linear polymer with some side chains is expected. researchgate.net This approach provides a strategy for designing hyperbranched polymers by selecting appropriate chain transfer monomers. researchgate.net

Exploration of Materials Science Applications and Functional Materials Development

Integration into Nanocomposite Materials

Nanocomposite materials, which incorporate nanoscale particles into a matrix, often exhibit enhanced properties compared to their individual components. The effective integration of nanoparticles is crucial and often requires surface modification to ensure compatibility and strong interfacial bonding. While research into the direct application of Ammonium (B1175870) 3-mercaptopropionate (B1240610) is limited, the principles of using mercapto-functionalized molecules are well-established.

Photoinitiated Thiol-Ene Polymerization for Nanocomposite Films

Photoinitiated thiol-ene polymerization is a powerful method for creating polymer networks and films due to its rapid reaction rates and insensitivity to oxygen. This process involves the radical-mediated addition of a thiol to a carbon-carbon double bond (ene). While direct studies detailing the use of Ammonium 3-mercaptopropionate in this context are not prevalent in the literature, extensive research has been conducted on structurally similar multifunctional thiols, such as trimethylolpropane (B17298) tris(3-mercaptopropionate) and pentaerythritol (B129877) tetrakis(3-mercaptopropionate). These studies demonstrate the utility of the 3-mercaptopropionate functional group in forming crosslinked polymer networks for coatings and films. For instance, nanocomposite films have been prepared by incorporating silica (B1680970) nanoparticles modified with mercaptosilanes into a thiol-ene resin, resulting in materials with improved mechanical properties. google.com

A typical thiol-ene resin formulation for a nanocomposite might include a multifunctional thiol, a multifunctional ene, and a photoinitiator, into which functionalized nanoparticles are dispersed. The curing process is initiated by UV light, leading to a solid, crosslinked nanocomposite film.

Table 1: Components in a Representative Thiol-Ene Nanocomposite Formulation

ComponentExample CompoundFunction
Multifunctional ThiolTrimethylolpropane tris(3-mercaptopropionate)Crosslinker
Multifunctional EneBisphenol A glycerolate dimethacrylateMonomer
NanofillerSilica Nanoparticles (modified)Reinforcing Agent
Photoinitiator2,2-Dimethoxy-2-phenylacetophenoneInitiates polymerization upon UV exposure

Functionalization of Silica Nanoparticles for Material Integration

To ensure a homogeneous dispersion and strong interfacial adhesion of silica nanoparticles within a polymer matrix, their surfaces are often functionalized. This is commonly achieved using organosilanes that can react with the silanol (B1196071) groups on the silica surface. Mercapto-functionalized silanes, such as (3-mercaptopropyl)trimethoxysilane (B106455) (MPTMS), are frequently used for this purpose. The thiol groups introduced onto the nanoparticle surface can then react with the polymer matrix, for example, during a thiol-ene polymerization, covalently bonding the nanoparticle to the polymer network. google.com

While the direct use of this compound for silica functionalization is not widely reported, its parent molecule, 3-mercaptopropionic acid, is used to stabilize gold nanoparticles, indicating the affinity of the thiol group for nanoparticle surfaces. wikipedia.org For silica, the functionalization process typically involves reacting the nanoparticles with a silane (B1218182) coupling agent in a suitable solvent.

Development of Functional Hydrogel Systems

Hydrogels are three-dimensional polymer networks that can absorb and retain large amounts of water. Their biocompatibility and tunable properties make them suitable for various biomedical applications.

Gelling Polymer Systems for Embolization Materials Research

In the field of biomedical research, hydrogels are being investigated as embolic agents for the non-surgical occlusion of blood vessels. These materials are typically injected as a liquid and then form a gel in situ. Research in this area has explored the use of thiol-ene and Michael addition reactions to form these gels. For instance, systems based on the reaction of multifunctional thiols like pentaerythritol tetrakis(3-mercaptopropionate) with acrylate-functionalized polymers such as poly(propylene glycol) diacrylate have been studied. science.govnih.gov These components, when mixed, can form a crosslinked hydrogel network. The rate of gelation can be controlled, which is a critical factor for medical applications.

Table 2: Example of a Gelling Polymer System for Embolization Research

ComponentRoleMechanism of Action
Pentaerythritol tetrakis(3-mercaptopropionate)Crosslinking agentThiol groups react with acrylate (B77674) groups via Michael addition.
Poly(propylene glycol) diacrylatePolymer backboneAcrylate groups provide sites for crosslinking.
Basic catalyst (e.g., hydroxide)InitiatorDeprotonates the thiol to initiate the reaction.

Advanced Thermoset Development

Thermosets are polymers that are irreversibly cured to form a rigid, crosslinked network. Thiol-epoxy "click" chemistry is an important method for producing high-performance thermosets. This reaction involves the base- or nucleophile-catalyzed ring-opening of an epoxy group by a thiol, forming a β-hydroxy thioether linkage. This process is known for its high efficiency and the excellent properties of the resulting thermosets.

Research in this area has often utilized multifunctional mercaptoesters, such as trimethylolpropane-tris(3-mercaptopropionate), as curing agents for epoxy resins like diglycidyl ether of bisphenol A (DGEBA). wikipedia.org The purity of the thiol curing agent has been shown to significantly impact the thermal and mechanical properties of the final thermoset. The hydroxyl groups formed during the curing reaction can contribute to improved adhesion to various substrates. While the direct application of this compound as a primary curing agent in this context is not extensively documented, its thiol group possesses the necessary reactivity to participate in such reactions.

Contributions to Sensor Technologies (Excluding Clinical Diagnostics)

The development of chemical sensors for environmental and industrial monitoring is a significant area of materials science. While there is no specific information found on the use of this compound in non-clinical sensor technologies, the functional groups within the molecule are relevant to sensor design. For instance, 3-mercaptopropionic acid is used to functionalize gold nanoparticles for use in sensing applications due to the strong affinity of sulfur for gold surfaces. scientific.net The carboxylic acid group can then be used to attach other molecules.

Furthermore, various materials are being investigated for the detection of ammonia (B1221849) in non-clinical settings, such as environmental monitoring and industrial safety. These sensors often rely on changes in the electrical or optical properties of a material upon exposure to ammonia gas.

No Publicly Available Research on this compound for Humidity-Activated Ammonia Sensors

Following a comprehensive review of scientific literature and publicly accessible data, no specific research or information was found regarding the use of the chemical compound "this compound" in the design and functional mechanism of humidity-activated ammonia sensors.

Extensive searches were conducted to identify studies, papers, or any form of data that would support the creation of an article based on the provided outline. These searches included various combinations of keywords such as "this compound," "humidity-activated ammonia sensors," "sensing mechanisms," and "functionalized materials for gas sensing."

The search results yielded general information on a variety of ammonia sensing technologies, including those based on materials like conductive polymers, metal oxides, and hydrogels. Additionally, information on the chemical properties of this compound and its parent compound, 3-Mercaptopropionic acid, was available. The latter is noted for its use in other applications, such as a capping agent for nanoparticles in biosensors.

However, no direct or indirect link could be established in the existing scientific literature between this compound and the specific application of humidity-activated ammonia sensing. The design principles and sensing mechanisms for such devices have been described for other chemical systems, but not for the compound .

Therefore, to maintain a strict adherence to scientific accuracy and avoid the generation of speculative or unsubstantiated content, it is not possible to produce the requested article. The foundational research required to address the specified topics of "Design of Humidity-Activated Ammonia Sensors" and "Sensing Mechanisms in Functionalized Materials" using this compound does not appear to be available in the public domain.

Enzymatic Transformations, Biochemical Pathways, and Biological Systems Research

Studies on 3-Mercaptopropionate (B1240610) Dioxygenase (MDO)

3-Mercaptopropionate dioxygenase (MDO) is a non-heme mononuclear iron enzyme that facilitates the O2-dependent oxidation of 3-mercaptopropionate (3MPA) to produce 3-sulfinopropionic acid. nih.govnih.gov As a member of the cysteine dioxygenase family of thiol dioxygenases, MDO shares a similar active site architecture with related enzymes. researchgate.net It is characterized by a 3-His facial triad (B1167595) that coordinates the iron center and a conserved set of outer-sphere residues that are crucial for its catalytic function. morressier.com

The active site of MDO is housed within a classic thiol dioxygenase cupin β-barrel structure. nih.gov A key feature of the MDO active site is a conserved sequence of amino acids—Serine-155, Histidine-157, and Tyrosine-159—collectively known as the SHY-motif. nih.govresearchgate.net These residues are located in the outer coordination sphere, approximately 4 Å from the mononuclear Fe-site, and interact directly with it. nih.govresearchgate.net This interaction is critical, influencing catalytic efficiency, substrate coordination, and O2-binding. nih.govresearchgate.net

Advanced spectroscopic techniques, such as pulsed electron nuclear double resonance (ENDOR) spectroscopy, combined with density functional theory (DFT) computational models, have been employed to achieve a high-resolution understanding of the MDO active site. nih.gov These studies have highlighted the significance of hydrogen bonding interactions within the active site. nih.gov Specifically, H-bond donation from Tyr159 to iron-bound ligands has been observed. nih.gov The SHY-motif residues form a distinct channel that appears to restrict the movement of ligands bound to the iron center, playing a crucial role in the catalytic mechanism. nih.gov

The catalytic cycle of MDO involves an obligate-ordered binding mechanism where the organic substrate, 3MPA, must bind to the enzyme before molecular oxygen can be activated. nih.gov The precise manner in which 3MPA coordinates to the non-heme iron site has been a subject of investigation. nih.govresearchgate.net Some structural and computational evidence suggests a bidentate coordination, where both the thiol and carboxylate groups of 3MPA bind to the iron center. nih.govresearchgate.net However, other studies indicate that direct coordination of the substrate's carboxylate group to the iron is not an absolute requirement to trigger oxygen activation. nih.gov

Table 1: Key Residues in MDO Active Site and Their Functions
Residue/MotifLocationPrimary FunctionReference
3-His Facial TriadInner Coordination SphereCoordinates the mononuclear nonheme iron site. researchgate.netnih.gov
SHY-Motif (Ser-His-Tyr)Outer Coordination SphereInfluences catalysis, O2-binding, and substrate coordination. Forms a restrictive channel. nih.govresearchgate.net
Tyrosine 159 (Tyr159)Part of SHY-MotifDonates H-bond to stabilize Fe-bound ligands; deprotonation at high pH inhibits activity. nih.govacs.orgacs.orgotago.ac.nz
Glutamine (Q67 in Av MDO)Active SiteReplaces Arginine found in CDO, contributing to altered substrate specificity. nih.govotago.ac.nz

Compared to CDO, which is highly specific for cysteine, MDO exhibits a more relaxed or promiscuous substrate specificity. nih.govmorressier.com MDO can catalyze the oxidation of other thiol-containing substrates, including L-cysteine and cysteamine. nih.govacs.org However, kinetic studies demonstrate a clear preference for 3-mercaptopropionic acid. otago.ac.nzacs.org The catalytic efficiency (kcat/KM) of MDO is several orders of magnitude greater with 3MPA as the substrate compared to cysteine or cysteamine, establishing 3MPA as its preferred physiological substrate. morressier.comnih.gov

Table 2: Substrate Specificity of 3-Mercaptopropionate Dioxygenase (MDO)
SubstrateRelative Enzyme PreferenceKey FindingsReference
3-Mercaptopropionic Acid (3MPA)PreferredCatalytic efficiency (kcat/KM) is orders of magnitude higher than for other substrates. morressier.comnih.govotago.ac.nz
L-CysteineSecondaryOxidized by MDO, but with much lower efficiency compared to 3MPA. morressier.comacs.org
CysteamineSecondaryMDO shows activity with this substrate, but it is not the preferred one. morressier.comnih.gov

Biochemical Inhibition Studies

3-Mercaptopropionic acid (3MPA) is recognized not only as a substrate for MDO but also as a potent inhibitor of other distinct enzymatic pathways. nih.govresearchgate.netwikipedia.org In biochemical research, it is utilized as a tool to inhibit enzymes that are dependent on sulfhydryl groups, which allows for the detailed study of various metabolic pathways. atamankimya.com

One of the most well-documented inhibitory roles of 3MPA is its effect on fatty acid oxidation in mitochondria. nih.govresearchgate.net It acts as a powerful inhibitor of respiration supported by fatty acid substrates in coupled rat heart mitochondria. nih.govresearchgate.net The mechanism of inhibition is not direct; 3MPA must first be metabolized in an energy-dependent process to its corresponding CoA thioester, 3-mercaptopropionyl-CoA. nih.govresearchgate.net This metabolite, along with its long-chain S-acyl derivatives, then reversibly inhibits key enzymes of the β-oxidation pathway, particularly acyl-CoA dehydrogenase. nih.govresearchgate.net Furthermore, 3MPA is known to be a competitive inhibitor of the enzyme glutamate (B1630785) decarboxylase. wikipedia.org

Occurrence and Biosynthesis of 3-Mercaptopropionic Acid in Microorganisms

3-Mercaptopropionic acid is a naturally occurring compound found widely in marine and freshwater environments. oup.com Its presence is largely due to the biotic and abiotic transformation of other sulfur-containing compounds. oup.comnih.gov Various bacteria are known to produce 3MPA as a metabolite derived from precursors such as dimethylsulfoniopropionate, methionine, and homocysteine. oup.com

A complete biosynthetic pathway for 3MPA has been elucidated in the hyperthermophilic methanogen Methanocaldococcus jannaschii. oup.comnih.govchemicalbook.com This discovery was made during a non-targeted analysis of thiol-containing compounds in the organism. chemicalbook.com The pathway in M. jannaschii is unique and involves two previously unreported natural products as intermediates: 2-hydroxy-4-mercaptobutyric acid (HMBA) and 4-mercapto-2-oxobutyric acid (MOB). oup.comnih.govchemicalbook.com The proposed biosynthetic route begins with the conversion of malate (B86768) semialdehyde and hydrogen sulfide (B99878) into HMBA. oup.comnih.gov Subsequently, the enzyme L-sulfolactate dehydrogenase catalyzes the oxidation of HMBA to MOB. oup.comnih.govchemicalbook.com Finally, HMBA is converted into 3-mercaptopropionic acid within the cell extracts of M. jannaschii, suggesting this pathway may contribute to the prevalence of 3MPA in marine environments and serves an important, though not fully understood, function within the microorganism. oup.comnih.gov

Role in Cellular Metabolism and Thiol Interactions (excluding human cell signaling)

Ammonium (B1175870) 3-mercaptopropionate, which exists as the 3-mercaptopropionate (3MPA) anion in biological systems, serves as a key intermediate in the sulfur metabolism of various microorganisms. Its transformations are central to the catabolism of organosulfur compounds and its thiol group dictates its biochemical reactivity, primarily as a substrate for specific enzymes.

Enzymatic Oxidation by 3-Mercaptopropionate Dioxygenase (MDO)

The primary enzymatic transformation of 3MPA in aerobic bacteria is its oxygen-dependent oxidation to 3-sulfinopropionate (3SP). This reaction is catalyzed by 3-mercaptopropionate dioxygenase (MDO), a non-heme iron enzyme belonging to the thiol dioxygenase family. nih.govmorressier.com MDO has been identified and characterized in several bacteria, including Variovorax paradoxus, Pseudomonas aeruginosa, and Azotobacter vinelandii. nih.govmorressier.comnih.gov

The reaction catalyzed by MDO is the initial step in the catabolic pathway that channels the carbon skeleton of 3MPA into central metabolism. nih.gov The enzyme utilizes molecular oxygen to add two oxygen atoms to the sulfur atom of the thiol group in 3MPA, yielding 3SP. nih.gov

Kinetic studies of MDO from P. aeruginosa have demonstrated a significant preference for 3MPA over other thiol-containing substrates, such as cysteine. nih.govacs.org The enzyme from Azotobacter vinelandii also shows the highest catalytic efficiency with 3MPA compared to substrates like L-cysteine and cysteamine. morressier.com The activity of MDO is pH-dependent, with factors like the protonation state of active site residues, such as Tyrosine 159, influencing substrate binding and the interaction with dioxygen. nih.govacs.orgacs.org

Table 1: Comparative Kinetic Parameters of 3-Mercaptopropionate Dioxygenase (MDO) from Different Bacterial Sources

This table summarizes the kinetic properties of MDO, highlighting its substrate specificity.

Enzyme SourceSubstrateKm (μM)kcat (s-1)kcat/Km (M-1s-1)Reference
Pseudomonas aeruginosa3-Mercaptopropionic acid~100~10~1.0 x 105 nih.govacs.org
L-Cysteine~7000~1.0~1.4 x 102 nih.govacs.org
Azotobacter vinelandii3-Mercaptopropionic acidData not specifiedData not specifiedSeveral orders of magnitude higher than for Cys or CA morressier.com
L-Cysteine (Cys)Data not specifiedData not specifiedLower than 3MPA morressier.com
Cysteamine (CA)Data not specifiedData not specifiedLower than 3MPA morressier.com

Biochemical Pathways Involving 3-Mercaptopropionate

3MPA is an intermediate in several defined catabolic pathways in bacteria and archaea.

Degradation of Thioethers and Disulfides: In the bacterium Variovorax paradoxus, 3MPA is a central intermediate in the degradation of the thioether 3,3-thiodipropionic acid (TDP). nih.govasm.org The pathway begins with the cleavage of TDP to yield 3MPA and 3-hydroxypropionate. The 3MPA is then oxidized by MDO to 3SP. Subsequent enzymatic steps involve the activation of 3SP to 3-sulfinopropionyl-CoA by an acyl-CoA transferase, followed by the removal of sulfite (B76179) to produce propionyl-CoA, which enters the cell's central metabolic pathways. nih.govnih.gov A similar pathway exists in Tetrathiobacter mimigardefordensis for the degradation of the disulfide 3,3′-dithiodipropionic acid (DTDP), which is first cleaved to form two molecules of 3MPA. asm.org

Biosynthesis in Methanogens: Beyond its role in catabolism, 3MPA is also synthesized by some microorganisms. In the hyperthermophilic methanogen Methanocaldococcus jannaschii, 3MPA is a naturally occurring thiol. oup.com Evidence suggests a biosynthetic pathway where malate semialdehyde and hydrogen sulfide are precursors, in a mechanism analogous to the biosynthesis of other thiols like coenzyme M in methanogens. oup.com

Role in Broader Biological Systems and Thiol Interactions

The metabolic pathways involving 3MPA are integral to the biogeochemical cycling of sulfur in various ecosystems. asm.org In P. aeruginosa, the gene for MDO is located on an operon that also expresses a sulfurtransferase. nih.gov This suggests a coordinated role in sulfide oxidation and assimilation, where MDO processes thiol substrates and the sulfurtransferase mobilizes the sulfur for other cellular processes. nih.gov

The primary role of 3MPA's thiol group in these metabolic contexts is to act as a handle for enzymatic modification, particularly oxidation. The specific and high-affinity interaction with MDO ensures its efficient conversion to 3SP, thereby committing it to the catabolic pathway. While non-enzymatic thiol-disulfide exchange is a fundamental chemical reaction, the available research on 3MPA in non-human cellular metabolism points overwhelmingly towards its function as a specific substrate within highly regulated enzymatic pathways rather than a participant in generalized cellular thiol-disulfide pools. asm.orgnih.govnih.gov

Catalytic Roles and Coordination Chemistry Investigations

Role in Asymmetric Catalysis

The principles of asymmetric catalysis are crucial in modern organic synthesis, aiming for the selective production of one enantiomer of a chiral molecule. While direct studies on ammonium (B1175870) 3-mercaptopropionate (B1240610) in this context are not extensively documented, the functional groups it possesses are integral to the design of various chiral catalysts.

Chiral quaternary ammonium salts are a significant class of phase-transfer catalysts used in asymmetric synthesis. nih.gov The incorporation of a thiol group, similar to that in 3-mercaptopropionate, can introduce new functionalities and catalytic activities. These bifunctional catalysts can operate through a combination of phase-transfer and specific binding interactions, such as hydrogen bonding, to control the stereochemical outcome of a reaction. nih.gov

For instance, chiral quaternary ammonium salts containing (thio)urea moieties have been developed and shown to be effective in asymmetric catalysis. nih.govjku.at These catalysts utilize the hydrogen-bonding capabilities of the (thio)urea group in conjunction with the ion-pairing ability of the quaternary ammonium salt to activate and orient substrates for enantioselective transformations. nih.gov The synthesis of such catalysts often involves multi-step sequences starting from readily available chiral backbones. nih.gov While not directly employing ammonium 3-mercaptopropionate, these systems highlight the potential of combining a thiol-containing moiety within a chiral ammonium salt framework to achieve high levels of stereocontrol.

The application of these thiolated chiral catalysts spans various reactions, including asymmetric alkylations, Michael additions, and Mannich reactions. alfachemic.com The modular nature of their synthesis allows for the fine-tuning of steric and electronic properties to optimize catalyst performance for specific transformations.

Formation and Characterization of Metal Complexes

The thiol and carboxylate groups of 3-mercaptopropionic acid readily coordinate to metal ions, leading to the formation of a diverse range of metal complexes. nih.govatamankimya.com The ammonium cation in this compound typically acts as a counter-ion and can participate in hydrogen bonding within the crystal lattice.

The reaction of 3-mercaptopropionic acid with triphenyltin (B1233371) hydroxide (B78521) in the presence of an amine, such as dicyclohexylamine, results in the formation of ionic triphenyltin complexes. tandfonline.com X-ray crystallographic studies have been instrumental in determining the structures of these complexes. In the case of dicyclohexylammonium (B1228976) 3-mercaptopropionatotriphenylstannate, the 3-mercaptopropionate ligand coordinates to the tin atom in a monodentate fashion through the sulfur atom. tandfonline.com This results in a four-coordinate tin center with a tetrahedral geometry. tandfonline.com

The infrared spectra of these complexes show the disappearance of the S-H and O-H stretching bands of the free ligand, indicating deprotonation of both the thiol and carboxylic acid groups. tandfonline.com The positions of the asymmetric and symmetric carboxylate stretching vibrations provide information about the coordination mode of the carboxylate group.

Table 1: Selected Spectroscopic and Structural Data for a Triphenyltin Complex of 3-Mercaptopropionic Acid

PropertyValue
Coordination number of Tin4
Geometry around TinTetrahedral
Ligand coordinationMonodentate (via Sulfur)
ν(COO)asym (cm-1)1603
ν(COO)sym (cm-1)1425

Data sourced from studies on dicyclohexylammonium 3-mercaptopropionatotriphenylstannate. tandfonline.com

The coordination behavior of 3-mercaptopropionate can vary depending on the metal center and the presence of other ligands. While it acts as a monodentate ligand in the triphenyltin complex mentioned above, it can also act as a bridging or chelating ligand in other metal complexes. tandfonline.com

The nature of the metal-thiolate bond is a subject of significant interest in bioinorganic chemistry. colab.ws These bonds can be highly covalent and their properties can be modulated by factors such as the effective nuclear charge of the metal and hydrogen bonding to the sulfur atom. colab.ws

Catalytic Hydrogen Wave Studies

In polarography, catalytic hydrogen waves are observed when a substance, in the presence of a catalyst, facilitates the reduction of protons at the dropping mercury electrode. Certain sulfur-containing compounds, including those with thiol groups, can produce catalytic hydrogen waves in the presence of metal ions like cobalt(II).

Studies on compounds structurally related to 3-mercaptopropionic acid, such as 2-mercaptobenzothiazole, have shown that they can form complexes with cobalt(II) that are electrochemically active and produce a catalytic hydrogen wave. rsc.org This wave is typically controlled by the kinetics of a protonation-deprotonation reaction at the electrode surface. rsc.org The intensity of the catalytic wave is dependent on the concentration of the thiol-containing compound, the metal ion, and the pH of the solution. While specific studies on this compound are not detailed, its functional groups suggest it could exhibit similar behavior in the presence of suitable metal ions.

Application as Catalysts in Organic Reactions (immobilized catalysts)

The immobilization of homogeneous catalysts onto solid supports offers several advantages, including ease of separation from the reaction mixture, potential for reuse, and suitability for continuous flow processes. researchgate.netdokumen.pub Organic catalysts, including those based on ammonium salts, have been successfully immobilized on various supports. researchgate.net

While specific examples of immobilized this compound as a catalyst are not prevalent in the literature, the functional groups it contains are amenable to immobilization. The carboxylic acid group can be used to form an amide or ester linkage to a functionalized polymer support. Alternatively, the thiol group could be utilized for attachment to a support via thiol-ene click chemistry or by forming a thioether bond.

Once immobilized, such a catalyst could potentially be used in a variety of organic transformations. For example, the thiol group could act as a nucleophilic catalyst or as a ligand for a catalytically active metal center. The ammonium cation could function as a phase-transfer catalyst. The development of immobilized catalysts based on this compound represents a potential area for future research.

Advanced Analytical and Spectroscopic Characterization Techniques for Ammonium 3 Mercaptopropionate and Its Derivatives

Thermal Analysis (e.g., DSC, TGA)

Thermal analysis techniques are used to measure the physical and chemical properties of a substance as a function of temperature. tainstruments.com

Thermogravimetric Analysis (TGA) : TGA measures changes in the mass of a sample as it is heated. kohan.com.twslideshare.net For ammonium (B1175870) 3-mercaptopropionate (B1240610), TGA would be used to determine its thermal stability and decomposition profile. One would expect to observe mass loss corresponding to the release of ammonia (B1221849) and subsequent decomposition of the 3-mercaptopropionic acid backbone. nih.gov

Differential Scanning Calorimetry (DSC) : DSC measures the difference in heat flow between a sample and a reference as a function of temperature. kohan.com.twslideshare.net This technique is used to identify thermal transitions such as melting, crystallization, and glass transitions. For ammonium 3-mercaptopropionate, DSC could determine its melting point and any other phase changes that occur upon heating. nih.gov

Table 2: Illustrative Thermal Analysis Data for a Hypothetical Ammonium Salt

TechniqueTemperature Range (°C)ObservationInterpretation
DSC 120-130Endothermic PeakMelting Point
TGA 150-200Mass Loss Step 1Loss of Ammonia (NH3)
TGA 220-300Mass Loss Step 2Decomposition of Organic Moiety

Chromatographic Techniques (e.g., HPLC, GC)

Chromatography is a powerful technique for separating, identifying, and quantifying components of a mixture. nih.govencyclopedia.pub

High-Performance Liquid Chromatography (HPLC) : HPLC is a primary method for the analysis of non-volatile compounds like 3-mercaptopropionic acid. A sensitive HPLC method has been developed for the determination of 3-MPA in environmental samples, which is challenging due to the compound's high reactivity. nih.gov The method involves pre-column derivatization with monobromobimane, followed by analysis with fluorescence detection. nih.gov This approach provides a very low detection limit of 4.3 nmol·L−1 and excellent recovery rates in complex matrices. nih.govresearchgate.net The derivatized samples showed high stability, with minimal loss even after a year of storage at 4°C. nih.gov

Gas Chromatography (GC) : GC is suitable for volatile compounds or those that can be made volatile through derivatization. rssl.com The NIST Chemistry WebBook lists available Gas Chromatography data for 3-mercaptopropionic acid, indicating its utility for separating this compound from other volatile or semi-volatile substances. nist.gov

Table 3: HPLC Method Parameters for 3-MPA Analysis

ParameterDetailsReference
Technique High-Performance Liquid Chromatography (HPLC) nih.gov
Derivatization Agent Monobromobimane nih.gov
Detection Fluorescence nih.gov
Detection Limit 4.3 nmol·L−1 nih.gov
Linearity (r) >0.99 nih.gov
Recovery in Estuarine Waters 97% to 105% nih.gov
Intra-day Precision (% CV) 2.68% - 7.01% nih.gov
Inter-day Precision (% CV) 4.86% - 12.5% nih.gov

Microscopy Techniques (e.g., STEM) for Nanomaterial Characterization

3-Mercaptopropionic acid is widely used as a surface ligand or capping agent in the synthesis of nanoparticles, such as those made of gold or cadmium telluride/sulfide (B99878), due to the strong affinity of the thiol group for metal surfaces. atamanchemicals.comwikipedia.orgresearchgate.net Advanced microscopy techniques are essential for characterizing these nanomaterials.

Scanning Transmission Electron Microscopy (STEM) : STEM provides high-resolution imaging of nanomaterials, allowing for the determination of their size, shape, and morphology with nanoscale precision. azonano.comnanocomposix.com In its high-angle annular dark-field (HAADF) mode, STEM can provide images with contrast related to the atomic number (Z-contrast), which is useful for distinguishing heavy metal nanoparticles from lighter organic capping agents or support materials. researchgate.netutexas.edu When coupled with analytical techniques like Energy-Dispersive X-ray Spectroscopy (EDX), STEM can also provide elemental composition maps of individual nanoparticles, confirming the presence of sulfur from the 3-mercaptopropionate capping agent on the nanoparticle surface. mdpi.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wordpress.com This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.

Table 4: X-ray Crystallography Data for Av3MDO in Complex with 3-Hydroxypropionate

ParameterValueReference
Resolution 2.25 Å nih.gov
Space Group P31 nih.gov
Key Finding Bidentate coordination of the ligand to the active site Fe-center nih.gov

Dynamic Light Scattering for Particle Size Analysis

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS) or Quasi-Elastic Light Scattering (QELS), is a non-invasive analytical technique used extensively for determining the size distribution profile of small particles in suspension or polymers in solution. materials-talks.comhoriba.com The technique is particularly suited for the characterization of submicron particles and nanoparticles, with a measurement range extending from less than a nanometer to several micrometers. materials-talks.comhoriba.com

The fundamental principle of DLS is based on the Brownian motion of particles dispersed in a liquid. usp.org When a laser beam illuminates the particles, the light they scatter fluctuates in intensity over time. materials-talks.com These fluctuations are a direct result of the particles' random movement; smaller particles move more rapidly, causing faster fluctuations in the scattered light, while larger particles move more slowly, leading to slower fluctuations. usp.orgnih.gov A digital correlator measures these intensity fluctuations, generating an autocorrelation function from which the translational diffusion coefficient (D) of the particles can be calculated. horiba.com The hydrodynamic diameter (d.H) of the particles is then determined using the Stokes-Einstein equation:

d.H = kT / 3πηD

Where:

k is the Boltzmann constant.

T is the absolute temperature.

η is the viscosity of the medium.

D is the translational diffusion coefficient. usp.org

The calculated size is the "hydrodynamic diameter," which refers to the diameter of a sphere that has the same diffusion coefficient as the particle being measured. This includes not only the particle's core but also any molecules or ions adsorbed onto its surface and the associated solvent layer. DLS also provides information on the broadness of the size distribution, often expressed as the Polydispersity Index (PDI). A PDI value below 0.1 typically indicates a monodisperse or narrowly distributed sample. usp.org

In the context of this compound and its derivatives, DLS is a critical tool for characterizing nanoparticles that have been surface-functionalized with these thiol-containing ligands. The capping of nanoparticles, such as quantum dots (QDs) or gold nanoparticles (AuNPs), with 3-mercaptopropionic acid (MPA) or similar molecules is a common strategy to enhance their stability and solubility in aqueous media. researchgate.netacs.org DLS allows researchers to confirm the size of these functionalized nanoparticles and assess their colloidal stability under various conditions, such as changes in pH. frontiersin.orgmdpi.com

Research Findings in Nanoparticle Characterization

Detailed research has utilized DLS to characterize various nanoparticles capped with 3-mercaptopropionic acid (MPA) and its derivatives. For instance, DLS is employed to measure the hydrodynamic diameter of quantum dots and metallic nanoparticles after surface modification, providing insights into the success of the functionalization and the resulting colloidal stability.

One study on gold nanoparticles (AuNPs) functionalized with 3-mercapto propane (B168953) sulfonate (3MPS) used DLS to confirm a narrow size distribution with an average hydrodynamic diameter of approximately 14 ± 3 nm. mdpi.com Another investigation focused on the pH-responsive aggregation of mercaptoundecanoic acid (MUA) functionalized AuNPs. mdpi.com DLS was used to create a titration curve by measuring the hydrodynamic diameter at different pH values, revealing that the onset of aggregation for 5 nm, 13 nm, and 45 nm particles began at a pH of about 4.1. mdpi.com This demonstrates the utility of DLS in probing the surface charge characteristics and stability of nanoparticles functionalized with mercapto-acid derivatives.

The tables below summarize DLS characterization data from various studies on nanoparticles functionalized with 3-mercaptopropionic acid and related compounds.

Table 1: DLS Analysis of Quantum Dots (QDs) Functionalized with 3-Mercaptopropionic Acid (MPA)

Nanoparticle Core Capping Agent Reported Hydrodynamic Diameter (nm)
CdSe 3-Mercaptopropionic Acid (MPA) 2.74 ± 0.1
CdSe 3-Mercaptopropionic Acid (MPA) 3.05 ± 0.1

This table presents data on the size of different quantum dot cores capped with 3-mercaptopropionic acid, as determined by DLS and other sizing methods. Data sourced from multiple research findings. researchgate.netacs.org

Table 2: DLS Analysis of Gold Nanoparticles (AuNPs) Functionalized with Mercapto-Derivatives

Nanoparticle Core Capping Agent Reported Hydrodynamic Diameter (nm) Measurement Condition
Gold (Au) 3-Mercapto Propane Sulfonate (3MPS) 14 ± 3 In water
Gold (Au) Mercaptoundecanoic Acid (MUA) ~5 pH > 4.1 (Stable)
Gold (Au) Mercaptoundecanoic Acid (MUA) ~13 pH > 4.1 (Stable)

This table showcases the hydrodynamic diameters of gold nanoparticles functionalized with derivatives of 3-mercaptopropionic acid. The data for MUA-capped AuNPs reflect their stable, un-aggregated size at pH values above the onset of aggregation. Data sourced from published research. mdpi.commdpi.com

Theoretical and Computational Chemistry Studies on Ammonium 3 Mercaptopropionate Systems

Density Functional Theory (DFT) for Active Site Modeling and Reaction Mechanisms

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and reactivity of molecules. mdpi.comaps.org By calculating the electron density of a system, DFT can accurately predict molecular geometries, reaction energies, and spectroscopic properties. For systems involving Ammonium (B1175870) 3-mercaptopropionate (B1240610), DFT is particularly useful for modeling the active sites—namely the thiol (-SH) and carboxylate (-COO⁻) groups—and elucidating potential reaction mechanisms.

Studies on related thiol-containing compounds, such as allyl mercaptan, demonstrate how DFT can be employed to understand reactivity. mdpi.commdpi.com Using functionals like B3LYP with appropriate basis sets (e.g., cc-pVQZ) and a solvation model, researchers can calculate key thermodynamic descriptors that predict the most likely reaction pathways. mdpi.commdpi.com For instance, the dominant free radical scavenging mechanism for some mercaptans in an aqueous medium has been identified as Sequential Proton Loss Electron Transfer (SPLET) by comparing the calculated values for Bond Dissociation Enthalpy (BDE), Adiabatic Ionization Potential (AIP), and Proton Affinity (PA). mdpi.commdpi.com The pathway with the lowest energy barrier is considered the most favorable. This same methodology can be applied to model the reactions of the 3-mercaptopropionate anion, providing insight into its role as a potential antioxidant or as a participant in redox processes.

Furthermore, DFT calculations can elucidate the reaction mechanisms in complex processes like combustion, which is relevant for understanding the behavior of the ammonium cation. rsc.orgresearchgate.net By mapping the potential energy surface, transition states can be located, and activation energies can be calculated, providing a detailed picture of reaction kinetics that would be difficult to obtain experimentally. rsc.org

Table 1: Calculated Thermodynamic Descriptors for Allyl Mercaptan (AM) in Water using DFT

This table illustrates the type of data generated from DFT calculations to predict reaction mechanisms for thiol-containing compounds. The values help determine the favorability of different radical scavenging pathways. Data sourced from a DFT study at the B3LYP/cc-pVQZ level with a C-PCM solvation model. mdpi.com

DescriptorValue (kcal/mol)Predicted Mechanism Step
Bond Dissociation Enthalpy (BDE)87Hydrogen Atom Transfer (HAT)
Adiabatic Ionization Potential (AIP)125Single Electron Transfer-Proton Transfer (SET-PT)
Proton Affinity (PA)50Sequential Proton Loss Electron Transfer (SPLET) - Step 1
Electron Transfer Enthalpy (ETE)83Sequential Proton Loss Electron Transfer (SPLET) - Step 2

The reliability of DFT calculations is critically dependent on the chosen functional and basis set. mdpi.com Therefore, a crucial step in any computational study is the validation of the theoretical model against experimental data. researchgate.net This process ensures that the computational setup accurately reproduces known physical and chemical properties before it is used to predict unknown phenomena. nih.gov

One common validation method involves comparing calculated spectroscopic data with experimental spectra. For derivatives of 3-mercaptopropanoic acid, studies have shown that vibrational wavenumbers calculated using DFT methods like B3LYP show good agreement with experimental FT-IR and Raman spectra after applying a scaling factor. nih.gov Similarly, calculated NMR chemical shifts, using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, can be benchmarked against experimental ¹H and ¹³C NMR data. mdpi.comals-journal.com A strong correlation between the computed and measured values provides confidence in the accuracy of the calculated molecular structure and electronic environment. als-journal.com

In cases where experimental data is scarce, computational results can be benchmarked against higher-level, more computationally expensive theoretical methods, such as coupled-cluster (CC) theory. researchgate.net Discrepancies between DFT and experimental results, such as in the prediction of formation energies, can highlight the limitations of the chosen functional and guide the selection of more accurate methods for a specific chemical system. nih.gov

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies for 2-(4-fluorobenzylideneamino)-3-mercaptopropanoic acid

This table demonstrates the validation of a DFT model by comparing calculated vibrational frequencies (scaled) with experimental data from FT-IR and Raman spectroscopy. The close agreement validates the computational method (B3LYP/6-31G**). nih.gov

Vibrational ModeExperimental FT-IR (cm⁻¹)Experimental Raman (cm⁻¹)Calculated (Scaled) B3LYP/6-31G** (cm⁻¹)
O-H stretch3440-3445
C-H stretch (aromatic)307030743071
S-H stretch256025652563
C=O stretch1720-1725
C=N stretch164516481647
C-O stretch123012321235

Kinetic Modeling and Simulation of Polymerization Processes

Ammonium 3-mercaptopropionate can potentially be involved in polymerization reactions, either as a monomer or, more commonly, as a chain transfer agent due to the reactive thiol group. Kinetic modeling and simulation are indispensable tools for understanding and optimizing such polymerization processes. mdpi.commdpi.com These models consist of a series of differential equations representing the elementary reactions involved, such as initiation, propagation, chain transfer, and termination. researchgate.net

The development of a kinetic model for a system involving this compound would draw on established frameworks for similar monomers. For example, the kinetic modeling of the aqueous-phase radical polymerization of monomers containing ammonium groups, like 3-(methacryloylaminopropyl) trimethylammonium chloride (MAPTAC), provides a relevant template. mdpi.com Such models can predict the rate of polymerization, the evolution of monomer conversion over time, and the compositional drift in copolymerization systems. mdpi.com

Simulations based on these kinetic models, often performed using software packages like Predici, allow for the estimation of key kinetic parameters, such as rate coefficients, by fitting the model output to experimental data. mdpi.com This approach has been used successfully to determine reactivity ratios in copolymerization and to understand the influence of factors like monomer concentration and ionic strength on reaction rates. mdpi.com The insights gained from these simulations are crucial for controlling the polymer's molecular weight distribution and microstructure, enabling the design of polymers with specific properties. researchgate.net

Table 3: Key Kinetic Parameters in a Typical Radical Polymerization Model

This table outlines the essential parameters that would be included in a kinetic model for a polymerization process involving a thiol-containing compound as a chain transfer agent.

ParameterSymbolDescription
Initiation Rate CoefficientkᵢRate of formation of initial radical species.
Propagation Rate CoefficientkₚRate of addition of monomer to the growing polymer chain.
Termination Rate CoefficientkₜRate of deactivation of two growing polymer chains.
Chain Transfer to Monomer CoefficientCₘRatio of the rate of chain transfer to monomer to the rate of propagation.
Chain Transfer to Agent CoefficientCₛRatio of the rate of chain transfer to a chain transfer agent (e.g., 3-mercaptopropionate) to the rate of propagation.

Molecular Dynamics Simulations (Implicit)

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. While explicit simulations that include every solvent molecule are highly detailed, they are computationally expensive. researchgate.net Implicit solvation models offer a computationally efficient alternative by representing the solvent as a continuous medium with specific dielectric properties, rather than as individual molecules. nih.govwikipedia.org This approach is particularly advantageous for sampling the conformational landscape of flexible molecules and studying interactions in solution. researchgate.net

For a salt-like compound such as this compound, implicit solvent MD simulations are well-suited to explore its behavior in an aqueous environment. These simulations can be used to study the conformational preferences of the 3-mercaptopropionate anion, the stability of the ion pair with the ammonium cation, and its interactions with other solutes or surfaces. The Generalized Born (GB) model is one of the most widely used implicit solvent models, offering a good balance of accuracy and computational speed, making it suitable for MD simulations. researchgate.netnih.gov

Applications relevant to this system include studying the complexation between charged species. For instance, implicit solvent simulations have been used to investigate the thermodynamics of complex formation between polycations and polyanions, a process driven by electrostatic interactions and changes in entropy. researchgate.net Such simulations could model how 3-mercaptopropionate anions interact with cationic polymers or surfaces, providing insights into processes like surface modification or the formation of polyelectrolyte complexes. The reduced computational cost of implicit models allows for longer simulation times, enabling better statistical sampling of rare events and conformational changes. researchgate.net

Table 4: Common Implicit Solvent Models for Molecular Dynamics Simulations

This table summarizes key characteristics of common implicit solvent models that could be applied to simulate this compound systems.

ModelAbbreviationUnderlying PrincipleKey Features
Generalized Born ModelGBApproximates the electrostatic contribution to the solvation free energy based on a Coulomb field approximation. nih.govFast and widely used in MD simulations; accuracy depends on the quality of the atomic radii used. researchgate.net
Poisson-Boltzmann ModelPBSolves the Poisson-Boltzmann equation to calculate the electrostatic potential around the solute in a dielectric continuum. nih.govMore accurate than GB for electrostatics but computationally more demanding; often used for static energy calculations rather than dynamics.
Solvent Accessible Surface Area ModelSASACalculates the nonpolar contribution to solvation free energy based on the solvent-accessible surface area of the solute. wikipedia.orgOften used in conjunction with GB or PB models to account for hydrophobic effects.

Environmental Biogeochemistry and Transformation Research

Natural Occurrence and Metabolic Origins of 3-Mercaptopropionate (B1240610) in Aquatic and Terrestrial Environments

3-Mercaptopropionate (3-MPA) is a naturally occurring thiol compound that has been identified as an important intermediate in the biogeochemical cycling of sulfur, particularly in anoxic environments.

In anoxic coastal and marine sediments, 3-MPA is a key intermediate in the degradation of dimethylsulfoniopropionate (DMSP), a major organosulfur compound produced by marine algae for osmoregulation. rug.nl The degradation of DMSP can proceed through two primary pathways: a cleavage pathway that produces dimethyl sulfide (B99878) (DMS) and acrylate (B77674), and a demethylation pathway. rug.nl In the demethylation pathway, DMSP is first demethylated to 3-S-methylmercaptopropionate (MMPA), which is then further demethylated to 3-MPA. rug.nl This process has been demonstrated in pure cultures of marine sulfate-reducing bacteria, such as Desulfobacterium sp. strain PM4. rug.nl

The metabolic origins of 3-MPA are not limited to DMSP degradation. It is also involved in the catabolism of the sulfur-containing amino acids methionine and homocysteine in anoxic sediments. researchgate.net Furthermore, certain bacteria can metabolize 3-MPA directly. For instance, the bacterium Variovorax paradoxus can utilize 3-MPA as a substrate, initiating its catabolism through the action of the enzyme 3-mercaptopropionate dioxygenase. researchgate.net This enzyme, a homolog of cysteine dioxygenase, catalyzes the oxygen-dependent oxidation of 3-MPA to yield the corresponding sulfinic acid, which is a critical first step in its breakdown. researchgate.netnih.gov

In terrestrial environments, the occurrence of 3-MPA is less documented but is understood to be linked to the microbial degradation of organosulfur compounds present in soil and decaying organic matter. It can also be an intermediate in the degradation of certain xenobiotic compounds, such as some pesticides. mdpi.com

Future Research Directions and Emerging Academic Frontiers

Exploration of Novel Reaction Pathways and Catalytic Systems

Future research into Ammonium (B1175870) 3-mercaptopropionate (B1240610) will likely focus on developing more efficient and sustainable synthetic routes. While the addition of hydrogen sulfide (B99878) to acrylic acid is a known method for producing the parent acid, 3-mercaptopropionic acid, explorations into novel catalytic systems could enhance yield, selectivity, and environmental friendliness. google.comgoogle.com One promising avenue is the use of microchannel reactors combined with ionic liquids as solvents, which has been shown to improve conversion rates and product purity for 3-mercaptopropionic acid synthesis. google.com

Furthermore, the "thiol-ene" click chemistry reaction, a robust and efficient method for forming carbon-sulfur bonds, presents a significant area for future investigation. researchgate.netwestmont.edu Research into photochemical thiol-ene reactions involving mercaptopropionates has demonstrated quantitative yields in the synthesis of highly functional polyols. westmont.edu Future studies could explore the direct use of Ammonium 3-mercaptopropionate in similar light-initiated or radical-catalyzed click reactions to create novel polymers and functional materials. The development of new catalysts, including solid-supported basic guanidine (B92328) functional groups or novel ionic liquids, could further refine these synthetic pathways, making them more suitable for large-scale industrial application. google.comencyclopedia.pub

Design of Advanced Materials with Tunable Properties

The dual functionality of this compound makes it an intriguing building block for the design of advanced materials with tailored characteristics. The thiol group offers a reactive site for polymerization and a strong affinity for metal surfaces, while the ammonium carboxylate group can influence solubility and ionic interactions. Future research is anticipated to leverage these features to create materials with tunable properties. kit.edu

One area of exploration is the development of functional polymers. Sulfonated polymers incorporating substituted ammonium counterions have been shown to be versatile in creating amphiphilic copolymers and materials with unique properties like organo-gelation. nih.gov A similar approach could be applied to polymers derived from this compound, potentially leading to new ion-exchange membranes, solid polymer electrolytes, or hydrogels. nih.gov The ability to control material properties through external stimuli, such as electric fields or reversible electrochemistry, is another exciting frontier. kit.edu By incorporating this compound into composite materials, it may be possible to modulate electrical, magnetic, or optical properties, opening doors for applications in sensing, data storage, and actuation. kit.edu

Interdisciplinary Approaches in Biochemical and Environmental Research

The intersection of chemistry, biology, and environmental science offers fertile ground for future research involving this compound. In biochemistry, the thiol group is a critical functional group in proteins, and understanding its interactions is fundamental. The ability of thiols to act as reducing agents and their role in disulfide bond formation are central to protein structure and function. libretexts.org Future studies could investigate the potential of this compound as a tool in biochemical research, for instance, in studying protein folding or as a component in biocompatible materials.

From an environmental perspective, both ammonia (B1221849)/ammonium and sulfur compounds play crucial roles in biogeochemical cycles. mdpi.comresearchgate.net Ammonia is a significant atmospheric component, and its deposition can impact ecosystems. researchgate.net Similarly, microorganisms are involved in the cycling of halogenated organic compounds, with some pathways involving sulfur-containing intermediates. mdpi.com Interdisciplinary research could explore the environmental fate and potential applications of this compound. For instance, its potential for use in bioremediation or as a nitrogen and sulfur source in specific microbial processes could be investigated. mdpi.comkaust.edu.sa Furthermore, its role in mitigating the effects of pollutant nitrogen input in certain ecosystems could be another area of study. ufl.edu

Development of High-Throughput Screening for New Applications

High-throughput screening (HTS) has revolutionized the discovery process in pharmaceuticals and materials science by enabling the rapid testing of thousands of compounds. nih.govnih.gov Applying HTS methodologies to this compound and its derivatives could accelerate the discovery of novel applications. researchgate.net HTS can be used to screen libraries of compounds for activity against specific biological targets, potentially identifying new therapeutic candidates. mdpi.com

In materials science, HTS can be employed to rapidly evaluate the properties of new polymers or composites derived from this compound. By systematically varying reaction conditions or co-monomers, vast libraries of materials can be generated and screened for desired characteristics such as thermal stability, conductivity, or mechanical strength. uthscsa.edu The integration of automated liquid handling systems and advanced detection methods allows for the efficient analysis of large datasets, enabling researchers to identify promising candidates for further development. uthscsa.edu This approach could significantly shorten the timeline for discovering new uses for this compound in areas ranging from coatings and adhesives to advanced electronics.

Theoretical Predictions Guiding Experimental Research

Computational chemistry and theoretical modeling are becoming indispensable tools for predicting molecular properties and reaction outcomes, thereby guiding experimental research. Density Functional Theory (DFT) has been used to study the chemical reactivity of thiol compounds, providing insights into their electronic structure and potential reaction mechanisms. nih.gov Similar theoretical studies on this compound could predict its reactivity in various chemical environments, helping to design more effective synthetic strategies and catalysts.

In the context of materials science, theoretical models can predict the properties of polymers and other materials derived from this compound before they are synthesized. This can save significant time and resources by focusing experimental efforts on the most promising candidates. Furthermore, modeling of complex reaction systems, such as ammonia synthesis, has demonstrated the power of computational approaches in understanding and optimizing industrial processes. scispace.comresearchgate.netbohrium.com Applying similar modeling techniques to the synthesis and application of this compound could lead to significant advancements. By combining theoretical predictions with experimental validation, a deeper understanding of the fundamental chemistry of this compound can be achieved, paving the way for its use in a new generation of technologies.

Q & A

Q. What are the recommended synthetic routes for ammonium 3-mercaptopropionate in laboratory settings?

this compound can be synthesized via nucleophilic substitution of 3-mercaptopropionic acid with ammonium hydroxide. Methodologically, this involves:

  • Reacting equimolar amounts of 3-mercaptopropionic acid and ammonium hydroxide in anhydrous ethanol under nitrogen to prevent oxidation of the thiol group.
  • Heating the mixture at 50–60°C for 4–6 hours, followed by solvent evaporation under reduced pressure.
  • Purification via recrystallization from ethanol/water (1:1 v/v) to remove unreacted precursors . Note: Analogous methods for methyl/ethyl esters (e.g., hydrogen sulfide and acrylonitrile reactions) can be adapted for ammonium salt synthesis.

Q. What analytical techniques are critical for characterizing this compound’s structural and conformational properties?

Key methods include:

  • Rotational Spectroscopy : Gas-phase studies using chirped-pulse Fourier-transform microwave (FTMW) spectroscopy to identify conformers stabilized by intramolecular hydrogen bonds (e.g., S–H···O=C interactions) .
  • NMR/FTIR : 1^1H/13^13C NMR for thiol proton identification and FTIR for –SH (2500–2600 cm1^{-1}) and carboxylate (1550–1650 cm1^{-1}) group validation.
  • Computational Modeling : Density functional theory (DFT) to predict rotational constants and compare with experimental data .

Q. What are the acute toxicity profiles of this compound based on analogous compounds?

While direct data for the ammonium salt is limited, methyl 3-mercaptopropionate shows:

  • Oral LD50_{50} : 194 mg/kg in rats (OECD 401) .
  • Dermal LD50_{50} : 1,903.7 mg/kg in rabbits (OECD 402) .
  • Repeated-Dose Toxicity : NOEL of 50 mg/kg (28-day oral exposure in rats; OECD 407), with gastric irritation at higher doses . Caution: Ammonium salts may exhibit distinct toxicity due to ionic interactions; in vitro cytotoxicity assays (e.g., MTT on HEK-293 cells) are recommended.

Advanced Research Questions

Q. How do microbial catabolic pathways resolve contradictions in the biodegradability of 3-mercaptopropionate derivatives?

Contradiction: Methyl 3-mercaptopropionate is not readily biodegradable (OECD 301; 46% persistence) , but Variovorax paradoxus degrades 3-mercaptopropionate via:

  • Pathway I : β-oxidation to formyl-CoA and 3-sulfinopropionate, catalyzed by 3-mercaptopropionate dioxygenase (homologous to cysteine dioxygenase) .
  • Pathway II : Demethylation of dimethylsulfoniopropionate (DMSP) to 3-mercaptopropionate in marine sediments, mediated by anaerobic microbes . Methodological Insight: Use 34^{34}S isotopic tracing or gene knockout mutants (e.g., tdp gene cluster in V. paradoxus) to elucidate pathway dominance under varying redox conditions .

Q. What experimental strategies address discrepancies in the environmental persistence of 3-mercaptopropionate derivatives?

Discrepancies arise from structural modifications (e.g., ester vs. salt forms) and microbial community diversity. Approaches include:

  • Biodegradation Assays : OECD 301 (ready biodegradability) vs. OECD 309 (water/sediment systems) to compare aerobic/anaerobic degradation .
  • Bioaccumulation Studies : Measure bioconcentration factor (BCF) in Daphnia magna using LC-MS/MS; methyl derivatives show BCF = 3.16 .
  • Metagenomic Profiling : 16S rRNA sequencing of sediment microcosms to identify degraders (e.g., Synechococcus elongatus for DMSP metabolism) .

Q. How can this compound be applied in polymer chemistry, and what are the methodological challenges?

Applications include:

  • Crosslinking Agent : Thiol-ene "click" reactions with acrylates (e.g., pentaerythritol tetrakis(3-mercaptopropionate) in elastomers) .
  • Self-Assembled Monolayers (SAMs) : Thiol groups bind to gold surfaces for biosensor fabrication; optimize pH (6–8) to balance ammonium’s solubility and thiol reactivity . Challenges: Competing side reactions (e.g., disulfide formation) require inert atmospheres and radical scavengers (e.g., TEMPO) .

Methodological Notes

  • Synthesis Optimization : Monitor reaction progress via thin-layer chromatography (TLC; Rf_f ≈ 0.3 in ethyl acetate/hexane) and adjust ammonium hydroxide stoichiometry to minimize residual thiols.
  • Toxicity Testing : Combine OECD guidelines with organ-specific histopathology (e.g., gastric tissue staining in repeated-dose studies) .
  • Computational Tools : Use QTAIM (Quantum Theory of Atoms in Molecules) to quantify hydrogen bond strengths in conformer stabilization .

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